N-Nor-3-(4'-yodofenil)tropano-2-ácido carboxílico metil éster

Descripción general

Descripción

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is a cocaine analog with a higher affinity for the dopamine transporter (DAT). It has been suggested that it may be potentially useful in interfering with cocaine’s actions in the brain . It has also shown the greatest affinity for the serotonin transporter .

Synthesis Analysis

The synthesis of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” involves the coupling of the appropriate organometallic reagents to 3 beta-(4’-iodophenyl)tropane-2 beta-carboxylic acid methyl ester or to an N-protected derivative of it followed by N-demethylation or removal of the protecting group .

Molecular Structure Analysis

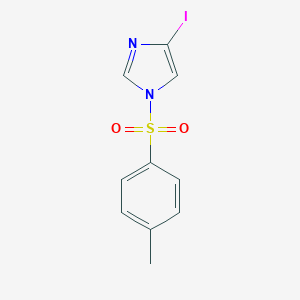

The molecular formula of “N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” is C15H18INO2 .

Chemical Reactions Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has shown enhanced affinity at the serotonin and norepinephrine transporter as a result of demethylation .

Physical And Chemical Properties Analysis

“N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester” has a molecular weight of 371.21 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 3. Its Exact Mass and Monoisotopic Mass are 371.03823 g/mol. Its Topological Polar Surface Area is 38.3 Ų .

Aplicaciones Científicas De Investigación

Investigación de neurotransmisores

Este compuesto ha sido sintetizado y utilizado en investigación relacionada con neurotransmisores. Exhibe una afinidad mejorada para los transportadores de serotonina y norepinefrina . Específicamente, mostró la mayor afinidad por el transportador de serotonina con una IC50 = 0.36 nM .

Desarrollo de fármacos

La alta afinidad del compuesto por los transportadores de serotonina y norepinefrina lo convierte en un posible candidato para el desarrollo de fármacos. Podría utilizarse en el desarrollo de fármacos destinados a tratar afecciones relacionadas con estos neurotransmisores, como la depresión y la ansiedad .

Investigación sobre análogos de la cocaína

El compuesto es un análogo de amina secundaria de la cocaína . Se sintetiza mediante N-desmetilación de la cocaína y los análogos apropiados de 3 beta-(fenil sustituido)-tropano . Esto lo hace útil en la investigación que estudia los efectos y mecanismos de la cocaína y sus análogos.

Estudios de unión de radioligandos

La alta afinidad del compuesto por ciertos transportadores de neurotransmisores lo hace útil en estudios de unión de radioligandos. Estos estudios son cruciales para comprender las interacciones entre los fármacos y los receptores .

Biosíntesis de alcaloides de tropano

El compuesto es un alcaloide de tropano, una clase de compuestos que han sido objeto de estudio durante más de un siglo debido a sus potentes actividades farmacológicas . Comprender la biosíntesis de estos compuestos puede proporcionar información sobre la evolución del metabolismo vegetal y el desarrollo de nuevos fármacos .

Síntesis orgánica

Los ácidos carboxílicos, como el que está presente en este compuesto, se utilizan ampliamente en la síntesis orgánica. Pueden participar en una variedad de reacciones, incluyendo sustitución, eliminación y oxidación . Esto hace que el compuesto sea potencialmente útil en la síntesis de otras moléculas orgánicas complejas.

Mecanismo De Acción

Target of Action

The primary targets of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two important neurotransmitters involved in mood regulation, anxiety, and cognition.

Mode of Action

This compound interacts with its targets by binding to the serotonin and norepinephrine transporters. The demethylation of the compound results in enhanced affinity for these transporters . This means that the compound can bind more effectively to these transporters, inhibiting their function and leading to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft.

Result of Action

The result of the compound’s action is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This can lead to enhanced neurotransmission and potential therapeutic effects such as mood elevation or reduction in anxiety .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester has several advantages for lab experiments. It is a potent and selective inhibitor of DAT, making it an ideal tool to study the mechanisms of dopamine neurotransmission. N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester is also stable and can be stored for extended periods, making it a convenient compound to work with. However, N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester has some limitations for lab experiments. It is a synthetic compound that requires expertise in organic chemistry to synthesize. Furthermore, N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester is a controlled substance and requires special permits for its use in research.

Direcciones Futuras

There are several future directions for the use of N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester in scientific research. One direction is to investigate the role of dopamine transporters in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to use N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester as a radioligand in PET imaging studies to visualize the distribution of dopamine transporters in the brain. Furthermore, future research can focus on the development of new compounds based on N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester that can be used as potential therapeutics for neurological disorders.

Conclusion

In conclusion, N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester (N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester) is a synthetic compound that is extensively used in scientific research to study the mechanisms of dopamine neurotransmission in the brain. It is a potent inhibitor of the dopamine transporter (DAT) and has significant biochemical and physiological effects. N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester has several advantages for lab experiments, but it also has some limitations. Future research can focus on investigating the role of dopamine transporters in neurological disorders and developing new compounds based on N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester for potential therapeutics.

Análisis Bioquímico

Biochemical Properties

N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester exhibits enhanced affinity for serotonin and norepinephrine transporters . This compound interacts with these transporters, influencing the biochemical reactions within the cell . The nature of these interactions is likely due to the structural properties of the compound, particularly its tropane moiety .

Cellular Effects

The effects of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester on cells are primarily related to its interactions with serotonin and norepinephrine transporters . By binding to these transporters, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Nor-3-(4’-iodophenyl)tropane-2-carboxylic acid methyl ester involves its binding interactions with serotonin and norepinephrine transporters . This binding can lead to changes in gene expression and can influence enzyme activity, thereby exerting its effects at the molecular level .

Propiedades

IUPAC Name |

methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11?,12?,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOZZWGMZPMXBO-WCFLAILDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]2CCC(N2)CC1C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929547 | |

| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136794-87-1 | |

| Record name | N-Nor-3-(4'-iodophenyl)tropane-2-carboxylic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.